4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of ethoxy and methylphenyl groups attached to the pyrimidine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as ammonium acetate, to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 4-(4-Ethoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
- 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of ethoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-23-16-10-8-15(9-11-16)18-12-17(21-19(20)22-18)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDFTQHHIFYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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